1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c15-14(16,17)7-19-13(25)10-3-5-23(6-4-10)11-1-2-12(22-21-11)24-9-18-8-20-24/h1-2,8-10H,3-7H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBMMDSBTJZZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 446.53 g/mol. The structure includes a piperidine core substituted with a pyridazin and triazole moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies indicate that derivatives of triazoles and piperidines exhibit promising anticancer activities. For example, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines. In particular, a related piperidine derivative demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to lipid metabolism. It is suggested that the triazole ring contributes to the binding affinity of the molecule to target enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. Inhibitors of NAPE-PLD have been linked to modulation of emotional behavior and potential therapeutic effects in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The understanding of SAR is crucial in optimizing the biological activity of compounds. The modifications on the piperidine and triazole rings have been systematically studied to enhance potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the piperidine ring | Increased binding affinity to target enzymes |
| Altering the position of the triazole moiety | Enhanced cytotoxicity against cancer cells |
| Incorporating trifluoroethyl groups | Improved lipophilicity and bioavailability |
These modifications highlight how small changes in chemical structure can significantly impact biological efficacy.
Case Studies
- In Vitro Studies : A series of compounds were tested against various cancer cell lines, revealing that those with a triazole component exhibited IC50 values ranging from 1.1 to 18.8 µM, indicating significant cytotoxic potential .
- Animal Models : In vivo studies utilizing mouse models demonstrated that compounds similar to the target compound could effectively reduce tumor growth when administered at specific dosages.
- Pharmacokinetics : Research into the pharmacokinetic properties showed that modifications leading to increased lipophilicity resulted in better absorption and distribution within biological systems, which is essential for therapeutic applications.
Comparación Con Compuestos Similares
Key Structural Variations and Molecular Properties
The table below highlights critical differences between the target compound and its analogs:
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The trifluoroethyl group in the target compound improves metabolic resistance compared to analogs with methyl or pyridinyl groups (e.g., ), as fluorination reduces oxidative degradation .
- Target Selectivity : The pyridazine-triazole system may favor kinase inhibition (e.g., JAK2 or EGFR), while the thiazole-containing analog (C₁₇H₂₀N₈OS) could interact with enzymes requiring sulfur-based interactions (e.g., cysteine proteases) .
Q & A
Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound to improve yield and purity?
Answer:
- Step-wise optimization : Focus on isolating intermediates at each stage using techniques like vacuum distillation or column chromatography to minimize side reactions .
- Reaction conditions : Use solvents such as dimethylformamide (DMF) or toluene under reflux, with catalysts like triethylamine, to enhance coupling efficiency .
- Purification : Employ recrystallization in ethanol or methanol for intermediates, followed by preparative HPLC for the final compound to achieve >95% purity .
Q. How should researchers characterize the structural conformation of this compound and assess its impact on bioactivity?
Answer:
- Spectroscopic techniques : Use -NMR and -NMR to confirm the connectivity of the triazole, pyridazine, and trifluoroethyl groups .
- X-ray crystallography : Resolve the 3D conformation to identify key interactions (e.g., hydrogen bonding via the carboxamide group) relevant to target binding .
- Computational modeling : Perform molecular docking studies to correlate structural features (e.g., piperidine ring flexibility) with activity in kinase inhibition assays .
Q. What are the common biological assays used to evaluate the anticancer potential of this compound?
Answer:
- In vitro cytotoxicity : Use the MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanism of action .
- Selectivity testing : Compare activity against non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in pharmacological testing?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility for in vivo administration .
- Prodrug design : Modify the trifluoroethyl group with hydrolyzable esters (e.g., acetyl) to improve bioavailability .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance stability and targeted delivery .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the triazole-pyridazine core?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the triazole C3 position to evaluate steric/electronic effects .
- Bioisosteric replacement : Replace the pyridazine ring with pyrimidine or quinazoline to assess impact on kinase inhibition .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical electrostatic/hydrophobic interactions .
Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed?
Answer:
- Metabolic stability assays : Test liver microsome stability (e.g., human/rat) to identify rapid degradation pathways (e.g., oxidation of the piperidine ring) .
- Pharmacokinetic (PK) profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
- Target engagement studies : Use Western blotting or ELISA to verify inhibition of downstream biomarkers (e.g., phosphorylated kinases) in tumor tissues .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Answer:
- Reaction parameter audit : Compare temperature, solvent purity, and catalyst batch across studies. For example, yields drop >15% if DMF is not anhydrous .
- Intermediate characterization : Use LC-MS to detect trace impurities (e.g., unreacted pyridazine intermediates) that may skew yield calculations .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
